![molecular formula C16H16N2O5S B2502273 N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(2-羟基-2-(噻吩-2-基)丙基)草酰胺 CAS No. 1351634-47-3](/img/structure/B2502273.png)

N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(2-羟基-2-(噻吩-2-基)丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

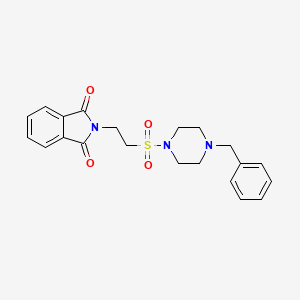

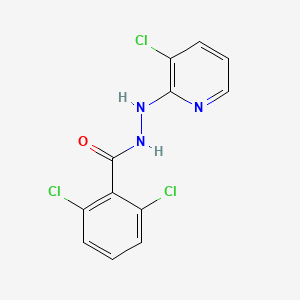

The compound "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide" is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a benzo[d][1,3]dioxole ring, and a thiophene ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions that can include the formation of amide bonds, rearrangements, and ring-closure reactions. For instance, the synthesis of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides is achieved through a novel one-pot approach involving Meinwald rearrangement and a new rearrangement sequence, which could be relevant to the synthesis of our compound of interest . Additionally, the synthesis of benzenesulfonamides as inhibitors, which share some structural similarities with oxalamides, involves structure-activity relationship studies and biochemical characterizations .

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest can be determined using spectral analysis and X-ray diffraction studies. For example, a related compound with a thiophene ring was crystallized and its structure was elucidated, showing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These techniques could be applied to determine the molecular structure of "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide".

Chemical Reactions Analysis

The compound's functional groups suggest that it may undergo various chemical reactions. For instance, the oxalamide group could be involved in acid-catalyzed rearrangements similar to those used in the synthesis of di- and mono-oxalamides . The benzo[d][1,3]dioxole and thiophene rings could participate in electrophilic aromatic substitution reactions or act as nucleophiles in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the oxalamide group could confer hydrogen bonding capabilities, affecting solubility and melting point. The aromatic rings could contribute to the compound's UV-Vis absorption properties, making it potentially useful for spectroscopic studies. The compound's reactivity could be explored using selective oxidizing agents, as demonstrated by the oxidation reactions investigated with N-Hydroxy-o-benzenedisulfonimide .

科学研究应用

抗癌活性: 一项关于功能化含硫杂环类似物的研究强调了它们对喉癌细胞的选择性。这些化合物,包括与目标化合物相似的衍生物,表现出抗增殖活性、增强抗氧化酶活性、减少 ROS 产生,并通过激活半胱天冬酶级联反应和细胞周期停滞在 Sub-G1 期诱导癌细胞凋亡。该研究表明这些化合物在联合治疗中具有提高药物生物利用度的潜力,从而实现有效的化疗 (Haridevamuthu 等,2023).

材料科学: 对偶氮聚合物用于可逆光学存储的研究表明,当含有与目标化合物结构相似的硫基团的化合物共聚时,会表现出高光致双折射。这一特性归因于极性侧基的协同运动,表明在光学数据存储和光子器件领域有应用前景 (Meng 等,1996).

化学合成: 一项关于铜催化偶联反应的研究表明,与 N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(2-羟基-2-(噻吩-2-基)丙基)草酰胺 结构相关的化合物在促进(杂)芳基氯化物的酰胺化中是有效的。这展示了该化合物在开发用于构建复杂分子的新型合成方法中的潜在作用 (De 等,2017).

抗抑郁活性: 对充当血清素再摄取抑制剂和 5-HT1A 受体激动剂的化合物对血清素能功能的调节的研究表明了潜在的抗抑郁应用。类似的化合物会提高大鼠脑中的细胞外血清素浓度,表明它们在治疗抑郁症中具有潜在的效用 (Romero 等,2003).

作用机制

Target of Action

Compounds with similar structures have shown activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific type of cancer cell line being targeted .

属性

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-16(21,13-3-2-6-24-13)8-17-14(19)15(20)18-10-4-5-11-12(7-10)23-9-22-11/h2-7,21H,8-9H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMEAHUYDRYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)

![diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2502191.png)

![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)

![N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2502198.png)

![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)

![2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2502202.png)

![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)

![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)